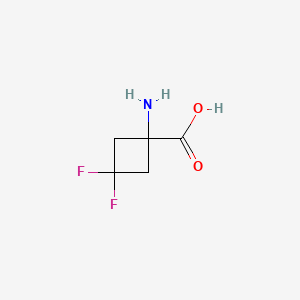

1-Amino-3,3-difluorocyclobutanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-4(8,2-5)3(9)10/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCVQJSNYDFHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679138 | |

| Record name | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225532-86-4 | |

| Record name | 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Synthetic Strategies

The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid predominantly commences from the key intermediate, 3,3-difluorocyclobutanone . This ketone serves as the foundational building block upon which the amino acid functionality is installed. Two classical and highly effective methods for the conversion of ketones to α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways offer viable routes to the target molecule, each with its own set of intermediates and reaction conditions.

Synthesis of the Key Precursor: 3,3-Difluorocyclobutanone

While commercially available from various suppliers, the synthesis of 3,3-difluorocyclobutanone is a critical first step for laboratories where it is not readily accessible. A known method for its preparation involves the deoxofluorination of a suitable precursor. One reported synthesis of a similar compound, 1-amino-3,3-difluorocyclobutanecarboxylic acid, mentions its synthesis in six steps from acetone, with the key step being the transformation of a ketone group into the CF₂-group using morpholino-sulphur trifluoride.[1]

Route 1: The Strecker Synthesis

The Strecker synthesis is a two-step process that converts an aldehyde or ketone into an α-amino acid.[2][3] In the context of synthesizing 1-Amino-3,3-difluorocyclobutanecarboxylic acid, the reaction would proceed as follows:

Step 1: Formation of α-Aminonitrile

The first step involves the reaction of 3,3-difluorocyclobutanone with ammonia and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an ammonium salt like ammonium chloride (NH₄Cl).[2][4] The reaction proceeds through the initial formation of an imine, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile.[2][5]

Step 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile intermediate is then subjected to hydrolysis, usually under acidic conditions (e.g., using a strong acid like HCl), to convert the nitrile group into a carboxylic acid, thus yielding the final product, 1-Amino-3,3-difluorocyclobutanecarboxylic acid.[2][5]

Logical Workflow for the Strecker Synthesis

Caption: Strecker synthesis pathway for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α-amino acids from ketones.[6][7] This method involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.

Step 1: Hydantoin Formation

3,3-Difluorocyclobutanone is treated with a mixture of potassium cyanide (KCN) or sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃).[6][7] This reaction leads to the formation of a spiro-hydantoin intermediate, specifically 7,7-difluoro-5,8-diazaspiro[3.4]octane-2,4-dione.

Step 2: Hydrolysis of the Hydantoin

The hydantoin ring is then cleaved by hydrolysis, typically under basic conditions (e.g., using a strong base like sodium hydroxide) followed by acidification, to afford the final product, 1-Amino-3,3-difluorocyclobutanecarboxylic acid.[6]

Logical Workflow for the Bucherer-Bergs Reaction

Caption: Bucherer-Bergs reaction pathway for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is not available in the reviewed literature, the following general procedures for the key reactions can be adapted by skilled chemists.

General Procedure for Strecker Synthesis (Illustrative)

-

α-Aminonitrile Formation: To a solution of 3,3-difluorocyclobutanone in a suitable solvent (e.g., aqueous ethanol), add ammonium chloride followed by potassium cyanide. The reaction mixture is typically stirred at room temperature for several hours to days. Progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. The hydrolysis is continued until the nitrile is fully converted to the carboxylic acid.

-

Purification: The final product is typically isolated by crystallization after adjusting the pH of the solution. Further purification can be achieved by recrystallization or ion-exchange chromatography.

General Procedure for Bucherer-Bergs Reaction (Illustrative)

-

Hydantoin Formation: A mixture of 3,3-difluorocyclobutanone, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol is heated in a sealed vessel.[8] The reaction is typically run at elevated temperatures (e.g., 60-100 °C) for several hours.[6][7]

-

Hydrolysis: The resulting hydantoin is hydrolyzed by heating with a strong base, such as aqueous sodium hydroxide.

-

Isolation: After hydrolysis, the reaction mixture is acidified to precipitate the amino acid. The product is then collected by filtration and can be purified by recrystallization.

Data Presentation

As no specific experimental data for the synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid was found in the provided search results, a quantitative data table cannot be generated at this time. Researchers undertaking this synthesis would need to generate this data through their own experimentation. Key data points to collect would include:

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Material | 3,3-Difluorocyclobutanone | 3,3-Difluorocyclobutanone |

| Key Reagents | NH₄Cl, KCN | (NH₄)₂CO₃, KCN |

| Intermediate | α-Aminonitrile | Spiro-hydantoin |

| Reaction Time (Step 1) | To be determined | To be determined |

| Reaction Temperature (Step 1) | To be determined | To be determined |

| Yield (Step 1) | To be determined | To be determined |

| Reaction Time (Step 2) | To be determined | To be determined |

| Reaction Temperature (Step 2) | To be determined | To be determined |

| Overall Yield | To be determined | To be determined |

| Purity | To be determined | To be determined |

| Spectroscopic Data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) | To be determined | To be determined |

Conclusion

The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is a scientifically sound objective that can be achieved through established synthetic methodologies, namely the Strecker synthesis and the Bucherer-Bergs reaction, starting from 3,3-difluorocyclobutanone. This guide outlines the logical progression of these synthetic routes and provides a framework for the development of detailed experimental protocols. The successful synthesis and characterization of this novel fluorinated amino acid will provide a valuable building block for the design and development of new therapeutic agents with potentially enhanced pharmacological properties. Further research is required to establish optimized reaction conditions and to fully characterize the final product and its intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic cyclic non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with the presence of gem-difluoro substitution, imparts unique conformational constraints and electronic properties. These characteristics make it a valuable building block for the design of novel therapeutic agents and a probe for studying biological systems. This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-3,3-difluorocyclobutanecarboxylic acid, including its synthesis, analytical characterization, and its interaction with biological systems.

Chemical and Physical Properties

The chemical structure of 1-Amino-3,3-difluorocyclobutanecarboxylic acid features a four-membered carbocyclic ring with an amino group and a carboxylic acid group attached to the same carbon (C1), and two fluorine atoms attached to the C3 position.

Table 1: General Properties of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₂NO₂ | [1] |

| Molecular Weight | 151.11 g/mol | [1] |

| CAS Number | 1225532-86-4 | [1] |

| Appearance | Crystalline solid | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Table 2: Physicochemical Properties of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

| Property | Value | Notes |

| Melting Point | Decomposes in the range of 200 - 300°C | Amino acids typically exhibit high melting points and decompose before melting.[2][3] |

| Solubility | Generally soluble in water; insoluble in non-polar organic solvents. | The zwitterionic nature of amino acids contributes to their solubility in polar solvents like water.[3] The introduction of fluorine can increase lipophilicity.[] |

| pKa | Estimated pKa₁ (α-carboxyl) ~1.8-2.4; Estimated pKa₂ (α-amino) ~9.0-10.0 | The pKa values are influenced by the electron-withdrawing fluorine atoms.[5] No experimentally determined values were found in the searched literature. These are estimates based on similar amino acids.[6][7] |

Synthesis and Experimental Protocols

A reported synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid involves a six-step process starting from acetone. A key transformation in this synthesis is the conversion of a ketone functional group into a geminal difluoride using morpholino-sulfur trifluoride.[8]

While a detailed, step-by-step protocol for the non-radiolabeled compound was not available in the public domain, a general synthetic approach can be inferred from related syntheses of similar fluorinated cyclobutane amino acids. Such syntheses often involve the construction of the cyclobutane ring, followed by the introduction of the amino and carboxylic acid functionalities, and a late-stage fluorination step.

General Experimental Workflow for Synthesis (Hypothetical)

Caption: A generalized synthetic workflow for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activity and Signaling Pathways

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic amino acid analog and, as such, its biological activity is primarily mediated through its interaction with amino acid transporters. The radiolabeled form, [¹⁸F]-1-amino-3,3-difluorocyclobutanecarboxylic acid (often referred to as Fluciclovine or Axumin in its clinical form), is utilized as a positron emission tomography (PET) imaging agent for the diagnosis of certain cancers, notably prostate cancer.[10]

The uptake of this amino acid analog into cells is primarily facilitated by two types of amino acid transporters:

-

L-type Amino Acid Transporter 1 (LAT1): A sodium-independent transporter responsible for the uptake of large neutral amino acids.

-

Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2): A sodium-dependent transporter.

The increased expression of these transporters in many cancer cells leads to a higher accumulation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid compared to normal tissues, forming the basis for its use in PET imaging.

The influx of amino acids via these transporters is not merely for metabolic purposes; it also plays a crucial role in cellular signaling. A key signaling pathway regulated by amino acid availability is the mTOR (mammalian target of rapamycin) pathway . The mTORC1 complex is a central regulator of cell growth, proliferation, and survival. Its activation is dependent on the presence of sufficient intracellular amino acids, particularly leucine. By being transported into the cell, 1-Amino-3,3-difluorocyclobutanecarboxylic acid can contribute to the intracellular amino acid pool, thereby influencing the activation of the mTOR signaling cascade.

Signaling Pathway Diagram

Caption: Cellular uptake and downstream signaling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Conclusion

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fascinating molecule with significant potential in biomedical research and drug development. Its unique structural features and its ability to engage with key cellular transport and signaling pathways make it a valuable tool for both diagnostic and therapeutic applications. Further research into its detailed physicochemical properties and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the scientific community.

References

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the general properties of amino acids? | AAT Bioquest [aatbio.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Amino acid Properties [science.co.il]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Properties of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid (CAS Number 1225532-86-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic cyclic amino acid analog. Its structure, featuring a cyclobutane ring with gem-difluoro substitution, imparts unique conformational constraints and electronic properties. This compound and its derivatives, particularly its radiolabeled counterpart, have garnered interest in the field of oncology as potential diagnostic and therapeutic agents due to their interaction with amino acid transport systems that are often upregulated in cancer cells. This guide provides a comprehensive overview of the known properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a white crystalline solid.[1] The presence of the difluoro group is expected to influence its pKa, lipophilicity, and metabolic stability compared to its non-fluorinated analog.

| Property | Value | Reference |

| CAS Number | 1225532-86-4 | N/A |

| Molecular Formula | C₅H₇F₂NO₂ | [2] |

| Molecular Weight | 151.11 g/mol | [2] |

| IUPAC Name | 1-amino-3,3-difluorocyclobutane-1-carboxylic acid | [2] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in polar solvents such as water and methanol. | [1] |

| InChI Key | KSCVQJSNYDFHOT-UHFFFAOYSA-N | [2] |

| SMILES | C1C(CC1(F)F)(C(=O)O)N | [2] |

Biological Activity and Mechanism of Action

While specific studies on the non-radiolabeled 1-Amino-3,3-difluorocyclobutanecarboxylic acid are limited in publicly available literature, extensive research on its ¹⁸F-labeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, or fluciclovine F 18), provides significant insight into its biological behavior.[3][4] As a synthetic amino acid, it is recognized and transported by cellular amino acid transporters.

The primary mechanism of action is its uptake into cells, particularly cancer cells, via amino acid transporters.[5][6] This uptake is primarily mediated by the L-type amino acid transporter (LAT) system, with some contribution from the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[5][6] Unlike natural amino acids, these synthetic analogs are generally not metabolized and do not get incorporated into proteins, leading to their accumulation within cells that have high amino acid transporter expression, a characteristic feature of many cancer types.[1][6] This accumulation forms the basis of its use as an imaging agent in positron emission tomography (PET) to visualize tumors, such as in prostate and brain cancers.[3][4]

Signaling Pathway

The primary pathway involves the transport of the molecule across the cell membrane. Downstream signaling effects resulting from the accumulation of this synthetic amino acid are not well-documented. The key interaction is with the amino acid transporters, which are themselves regulated by various cellular signaling pathways related to cell growth and metabolism, such as the mTOR pathway.

Experimental Data

The majority of available quantitative data pertains to the ¹⁸F-labeled analog, [¹⁸F]FACBC, from preclinical and clinical imaging studies.

In Vitro Cellular Uptake

| Cell Line | Compound | Uptake (% Injected Dose / 10⁵ cells) | Incubation Time (min) | Reference |

| DU-145 (human prostate cancer) | [¹⁸F]FACBC | ~6% | 5 | [1] |

| DU-145 (human prostate cancer) | [¹⁸F]FACBC | ~8% (peak) | 15 | [1] |

| 9L (rat gliosarcoma) | [¹⁸F]FACBC | Not specified, but uptake was inhibited by L-type and ASC transporter inhibitors | Not specified | [6] |

In Vivo Biodistribution in Tumor-Bearing Rodent Models

| Tissue | Compound | Uptake (% Injected Dose / gram) | Time Post-Injection (min) | Animal Model | Reference |

| Brain (normal) | [¹⁸F]FACBC | 0.11 | 5 | Rat with 9L gliosarcoma | [1] |

| Brain (normal) | [¹⁸F]FACBC | 0.26 | 60 | Rat with 9L gliosarcoma | [1] |

| Tumor (9L gliosarcoma) | [¹⁸F]FACBC | 0.62 | 5 | Rat with 9L gliosarcoma | [1] |

| Tumor (9L gliosarcoma) | [¹⁸F]FACBC | 1.72 | 60 | Rat with 9L gliosarcoma | [1] |

| Parameter | Compound | Value | Animal Model | Reference |

| Tumor-to-Brain Ratio | [¹⁸F]FACBC | 5.58 | Rat with 9L gliosarcoma | [7] |

| Tumor-to-Brain Ratio | [¹⁸F]FACBC | 6.61 | Rat with 9L gliosarcoma | [7] |

Experimental Protocols

Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

General Hydrolysis Step for a Similar Compound:

-

To a scintillation vial containing the protected amino acid ester (e.g., racemic ethyl-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate), add concentrated HCl.[2]

-

Heat the reaction mixture (e.g., to 90 °C) for a specified time (e.g., 1 hour).[2]

-

Allow the reaction to cool to room temperature, which may result in the spontaneous formation of colorless crystals.[2]

-

Carefully remove the supernatant.[2]

-

Dry the crystals under vacuum to yield the final amino acid hydrochloride product.[2]

In Vitro Cellular Uptake Assay (Radiolabeled)

This protocol is adapted from studies using ¹⁸F-labeled amino acid analogs.

Objective: To quantify the uptake of the radiolabeled compound into cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., DU-145, 9L)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Radiolabeled compound (e.g., [¹⁸F]FACBC)

-

Scintillation counter

-

Cell counting apparatus

Procedure:

-

Cell Culture: Culture cells in appropriate medium until they reach about 80-90% confluency.

-

Cell Seeding: Harvest cells using trypsin-EDTA, count them, and seed a known number of cells (e.g., 1 x 10⁵ cells/well) into multi-well plates. Allow cells to attach overnight.

-

Uptake Experiment: a. Remove the culture medium and wash the cells with PBS. b. Add a known concentration of the radiolabeled compound in fresh medium or buffer to each well. c. Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). d. To determine non-specific uptake, a parallel set of wells can be co-incubated with a large excess of a natural amino acid (e.g., L-leucine) to block specific transporter-mediated uptake.

-

Washing: At each time point, aspirate the medium containing the radiolabeled compound and quickly wash the cells multiple times with ice-cold PBS to remove extracellular radioactivity.

-

Cell Lysis and Counting: a. Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysate to scintillation vials. c. Measure the radioactivity in each vial using a gamma or beta counter.

-

Data Analysis: a. Determine the amount of radioactivity taken up by the cells at each time point. b. Normalize the data to the number of cells and the specific activity of the radiolabeled compound. c. Express the results as a percentage of the injected dose per 10⁵ cells.

References

- 1. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. This fluorinated amino acid analog is a valuable building block in medicinal chemistry, and a thorough understanding of its three-dimensional structure is paramount for its application in drug design and development. This document summarizes key spectroscopic and spectrometric data, outlines detailed experimental protocols for its characterization, and provides visualizations of the analytical workflow.

Core Spectroscopic and Spectrometric Data

The structural confirmation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The quantitative data obtained from these methods provide unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 1-Amino-3,3-difluorocyclobutanecarboxylic acid, both ¹H and ¹³C NMR are employed.

Table 1: NMR Spectroscopic Data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 3.06–2.79 | m | Cyclobutane protons |

| ¹H | 12.11 | br s | COOH |

| ¹³C | 179.6 | s | C OOH |

| ¹³C | 118.0 | t (J_CF = 277.5 Hz) | C F₂ |

Note: The ¹³C signal for the CF₂ group appears as a triplet due to coupling with the two fluorine atoms. The provided literature indicates a doublet of doublets, which may arise from more complex coupling patterns not fully resolved or described in the summary data. The triplet assignment is a common simplification for a CF₂ group.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, likely after derivatization to increase its volatility.

Table 2: GC-MS Fragmentation Data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid

| m/z Ratio | Fragment |

| 119 | [M - OH]⁺ |

| 97 | [M - CO₂H]⁺ |

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the reproducible and accurate characterization of 1-Amino-3,3-difluorocyclobutanecarboxylic acid. The following sections outline the methodologies for the synthesis and key analytical techniques.

Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

The synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid has been reported by Mykhailiuk, Radchenko, and Komarov in the Journal of Fluorine Chemistry (2010, 131, 221-223). A key step in the reported six-step synthesis from acetone involves the conversion of a ketone group into the gem-difluoro group using morpholino-sulfur trifluoride. A likely overall synthetic approach would involve the formation of a cyclobutanone precursor, followed by fluorination, and subsequent introduction of the amino and carboxylic acid functionalities, potentially via a Bucherer-Bergs reaction or a related synthetic route.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Amino-3,3-difluorocyclobutanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). The choice of solvent may depend on the solubility of the free amino acid. For the data presented, Chloroform-d (CDCl₃) was cited, which suggests the compound may have been derivatized (e.g., as an ester or with a protecting group on the amine) to enhance solubility.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane (TMS) or the residual solvent peak).

Mass Spectrometry (MS) Protocol

-

Sample Preparation and Derivatization: For GC-MS analysis, the amino acid must be derivatized to increase its volatility. A common method is silylation, for example, by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial at a slightly elevated temperature (e.g., 70°C) for about 30 minutes.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, typically operated at a temperature of 250°C.

-

Oven Program: A temperature gradient program should be used to ensure good separation of the derivatized analyte from any byproducts or impurities. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-500 is typically sufficient to observe the molecular ion and key fragments.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to the derivatized 1-Amino-3,3-difluorocyclobutanecarboxylic acid. The mass spectrum of this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

X-ray Crystallography Protocol

While specific crystal structure data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid was not found in the initial search, the following provides a general protocol for obtaining such data for a small organic molecule.

-

Crystal Growth:

-

High-purity crystalline material is required. Recrystallization from a suitable solvent or solvent system is the most common method.

-

Techniques such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion can be employed to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a single-crystal X-ray diffractometer, typically with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate three-dimensional structure.

-

Visualizations

To aid in the understanding of the structure elucidation process, the following diagrams illustrate the key workflows and relationships.

Caption: Experimental workflow for the synthesis and structure elucidation.

Caption: Relationship between analytical techniques and structural information.

Conformational Landscape of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a fascinating molecule with significant potential in medicinal chemistry and drug design. The rigid yet puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the gem-difluoro group and the amino acid functionality, gives rise to a unique conformational landscape that dictates its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, drawing upon established principles of stereochemistry, and outlining key experimental and computational methodologies for its detailed investigation. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous fluorinated cyclobutanes and related amino acids to present a thorough theoretical framework and practical approaches for its study.

Introduction

Cyclic amino acids are valuable building blocks in the design of peptidomimetics and pharmacologically active compounds. The conformational constraints imposed by the cyclic scaffold can lead to enhanced receptor affinity, selectivity, and metabolic stability. The introduction of fluorine atoms can further modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and conformational preferences. In 1-amino-3,3-difluorocyclobutanecarboxylic acid, the gem-difluoro substitution at the C3 position is expected to have a profound impact on the puckering of the cyclobutane ring and the spatial orientation of the amino and carboxylic acid groups. A thorough understanding of its conformational behavior is therefore crucial for the rational design of novel therapeutics.

Theoretical Conformational Analysis

The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. The two primary puckered conformations are the "envelope" and the "twist" (or "half-chair"). The presence of substituents significantly influences the energetic preference for a particular conformation.

For 1-amino-3,3-difluorocyclobutanecarboxylic acid, the puckering of the cyclobutane ring will be influenced by the steric and electronic interactions of the substituents. The bulky amino and carboxylic acid groups at C1 will likely favor an equatorial-like position to minimize steric hindrance. The gem-difluoro group at C3 introduces strong stereoelectronic effects. The carbon-fluorine bond is highly polarized, and the gauche effect may play a role in stabilizing certain conformations.

The puckering of the cyclobutane ring can be described by the puckering amplitude (q) and the phase angle (φ). In the case of 1-amino-3,3-difluorocyclobutanecarboxylic acid, two primary puckered conformations can be envisioned:

-

Axial-like Amino/Carboxyl Conformer: The substituent at C1 occupies an axial-like position.

-

Equatorial-like Amino/Carboxyl Conformer: The substituent at C1 occupies an equatorial-like position.

The equilibrium between these conformers will be dictated by the interplay of steric hindrance, torsional strain, and electronic interactions. It is hypothesized that the equatorial-like conformer will be energetically more favorable.

Experimental Methodologies

A combination of experimental techniques is essential for the comprehensive conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 1-amino-3,3-difluorocyclobutanecarboxylic acid, both ¹H and ¹⁹F NMR experiments are crucial.

Experimental Protocol: Variable Temperature ¹H and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve a 5-10 mg sample of 1-amino-3,3-difluorocyclobutanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

-

Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra at a range of temperatures (e.g., from 298 K down to 200 K).

-

Analysis of Vicinal Coupling Constants: Measure the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants at each temperature. The magnitude of these coupling constants is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

-

Conformational Equilibrium: Analyze the temperature dependence of the coupling constants to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium between the major and minor conformers.

-

NOESY/ROESY: Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data to identify through-space correlations between protons, which can provide information about their spatial proximity in the preferred conformation.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 1-amino-3,3-difluorocyclobutanecarboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Analysis: Analyze the resulting crystal structure to determine the precise bond lengths, bond angles, and dihedral angles, which will reveal the solid-state conformation of the molecule.

Illustrative Data Presentation

Due to the limited availability of specific experimental data for 1-amino-3,3-difluorocyclobutanecarboxylic acid in the public domain, the following tables present hypothetical but realistic data to illustrate how the results of a conformational analysis would be summarized.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Puckered Conformers of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid.

| Conformer | Relative Energy (kcal/mol) | Puckering Amplitude (q, Å) | Dihedral Angle (H1-C1-C2-H2a) | Dihedral Angle (H1-C1-C2-H2b) |

| Equatorial-like NH₂/COOH | 0.00 | 0.25 | ~150° | ~30° |

| Axial-like NH₂/COOH | 1.5 - 2.5 | 0.23 | ~90° | ~ -30° |

Table 2: Representative Vicinal Coupling Constants for Conformational Analysis.

| Coupling Constant | Equatorial-like Conformer (Hz) | Axial-like Conformer (Hz) | Experimentally Observed (Hz) |

| ³J(H1, H2a) | 8-10 | 1-3 | 6.5 |

| ³J(H1, H2b) | 2-4 | 6-8 | 4.2 |

| ³J(H2a, F) | 15-20 | 5-10 | 12.8 |

| ³J(H2b, F) | 5-10 | 20-25 | 18.5 |

Visualization of Conformational Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key concepts in the conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid.

Caption: Puckering equilibrium of the cyclobutane ring.

Caption: Workflow for conformational analysis.

Caption: Nuclear Overhauser Effect (NOE) correlations.

Conclusion

The conformational analysis of 1-amino-3,3-difluorocyclobutanecarboxylic acid is a multifaceted challenge that requires a synergistic approach combining theoretical calculations and experimental validation. While the gem-difluoro group and the amino acid moiety introduce complexity, they also offer exciting opportunities for fine-tuning the conformational preferences and, consequently, the biological properties of this molecule. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to embark on a detailed investigation of this and other similarly substituted cyclobutane systems, ultimately paving the way for the development of novel and effective therapeutic agents.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of the non-proteinogenic amino acid 1-aminocyclobutanecarboxylic acid (ACBC). This document is intended to serve as a core resource for researchers in medicinal chemistry, drug discovery, and chemical biology.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid and its protected intermediate, as detailed in the primary literature.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | D₂O | 3.09 - 3.25 | m | 2H, CH₂ | |

| 2.91 - 3.08 | m | 2H, CH₂ | |||

| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | CDCl₃ | 5.23 | br s | 1H, NH | |

| 3.79 | s | 3H, OCH₃ | |||

| 3.10 | t | J = 12.8 | 2H, CH₂ | ||

| 2.73 | t | J = 12.8 | 2H, CH₂ | ||

| 1.46 | s | 9H, C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | D₂O | 175.7 | C=O |

| 118.8 (t, J=281.0 Hz) | CF₂ | ||

| 61.2 | C-NH₂ | ||

| 42.1 (t, J=23.0 Hz) | 2CH₂ | ||

| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | CDCl₃ | 171.8 | C=O (ester) |

| 154.4 | C=O (Boc) | ||

| 118.0 (t, J=281.0 Hz) | CF₂ | ||

| 81.3 | C(CH₃)₃ | ||

| 61.1 | C-NHBoc | ||

| 53.4 | OCH₃ | ||

| 41.5 (t, J=23.0 Hz) | 2CH₂ | ||

| 28.2 | C(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | KBr | 3440 | O-H stretch |

| 2980 | C-H stretch | ||

| 1640 | C=O stretch | ||

| 1550 | N-H bend | ||

| 1230, 1100 | C-F stretch | ||

| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | neat | 3370 | N-H stretch |

| 2980 | C-H stretch | ||

| 1745, 1715 | C=O stretch | ||

| 1220, 1090 | C-F stretch |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| 1-Amino-3,3-difluorocyclobutanecarboxylic acid | ESI+ | 152.0514 | 152.0516 |

| N-Boc-1-amino-3,3-difluorocyclobutanecarboxylic acid methyl ester | ESI+ | 266.1245 | 266.1249 |

Experimental Protocols

The synthesis and spectroscopic characterization of 1-Amino-3,3-difluorocyclobutanecarboxylic acid were reported by Mykhailiuk, Radchenko, and Komarov in the Journal of Fluorine Chemistry (2010, 131, 221-223). The key steps are outlined below.

Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic acid

The synthesis commences from 1,3-dibromoacetone, which undergoes a Favorskii rearrangement to yield cyclopropanecarboxylic acid. This is subsequently converted to the corresponding cyclobutanone derivative. A crucial step involves the gem-difluorination of the ketone functionality using morpholino-sulfur trifluoride. The amino group is introduced via the Strecker synthesis, followed by hydrolysis to yield the final product.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Mercury 400 spectrometer (400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in ppm relative to the residual solvent peak as an internal standard.

-

Infrared Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum 100 FT-IR spectrometer.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) were recorded on an Agilent 1100 Series LC/MSD instrument using electrospray ionization (ESI).

Signaling Pathways and Biological Relevance

Currently, there is no published information detailing specific signaling pathways directly modulated by 1-Amino-3,3-difluorocyclobutanecarboxylic acid. As a synthetic amino acid analogue, its biological activity would likely be related to its interaction with amino acid transporters and metabolic pathways. Further research is required to elucidate its specific biological targets and mechanisms of action.

The Biological Activity of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic cyclic amino acid analogue. Its structure, featuring a gem-difluorinated cyclobutane ring, positions it as a subject of interest for its potential to modulate biological pathways. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a primary focus on its role as an inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene. This document details the mechanism of action, presents available quantitative data in a comparative context, outlines relevant experimental protocols, and provides visualizations of the pertinent biological pathways and experimental workflows.

Core Biological Activity: Inhibition of ACC Synthase

The principal reported biological activity of 1-Amino-3,3-difluorocyclobutanecarboxylic acid is its inhibitory action on 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS). This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene in plants. Ethylene is a critical phytohormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses. By inhibiting ACC synthase, 1-Amino-3,3-difluorocyclobutanecarboxylic acid can effectively modulate ethylene production.

Mechanism of Action

As a structural analogue of 1-aminocyclobutane-1-carboxylate (ACBC), a known inhibitor of ACC synthase, 1-Amino-3,3-difluorocyclobutanecarboxylic acid is hypothesized to act as a competitive inhibitor of the enzyme. It likely binds to the active site of ACC synthase, preventing the natural substrate, SAM, from binding and being converted to ACC. The presence of the electron-withdrawing fluorine atoms on the cyclobutane ring may influence the binding affinity and inhibitory potency of the compound.

Quantitative Data on ACC Synthase Inhibition

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| 1-Aminocyclobutane-1-carboxylate (ACBC) | ACC Synthase | Competitive | 15 | - | (Satoh, 1997) |

| L-Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive | 0.2 | - | (Boller, 1979) |

| α-Aminoisobutyric acid (AIB) | ACC Oxidase | Competitive | - | - | (Merritt, 2001) |

Note: Data for 1-Amino-3,3-difluorocyclobutanecarboxylic acid is not available. The table provides context with known inhibitors of the ethylene biosynthesis pathway.

Experimental Protocols

In Vitro Assay for ACC Synthase Activity

The activity of ACC synthase and the inhibitory effect of compounds like 1-Amino-3,3-difluorocyclobutanecarboxylic acid can be determined using an in vitro assay.

Principle: The assay measures the amount of ACC produced from the substrate S-adenosyl-L-methionine (SAM) by the ACC synthase enzyme. The ACC produced is then chemically converted to ethylene, which is quantified by gas chromatography.

Materials:

-

Purified or partially purified ACC synthase

-

S-adenosyl-L-methionine (SAM) solution

-

Inhibitor solution (e.g., 1-Amino-3,3-difluorocyclobutanecarboxylic acid) at various concentrations

-

Reaction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal-5'-phosphate and 5 mM dithiothreitol)

-

Assay tubes

-

Gas-tight syringes

-

Gas chromatograph equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina)

-

Mercuric chloride (HgCl₂) solution

-

Sodium hypochlorite (bleach) and sodium hydroxide (NaOH) solution

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, SAM, and the inhibitor at various concentrations in an assay tube.

-

Initiate the enzymatic reaction by adding ACC synthase to the reaction mixture.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent, such as HgCl₂.

-

Seal the assay tubes with a serum cap.

-

Add a mixture of NaOH and bleach to the tube to chemically convert the ACC produced to ethylene.

-

Incubate for a short period to allow for complete conversion.

-

Using a gas-tight syringe, withdraw a sample of the headspace gas from the assay tube.

-

Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.

-

Calculate the enzyme activity based on the amount of ethylene produced and determine the inhibitory effect of the compound by comparing the activity in the presence and absence of the inhibitor. IC50 values can be calculated from a dose-response curve.

Visualizations

Ethylene Biosynthesis Pathway and Inhibition

The following diagram illustrates the key steps in the ethylene biosynthesis pathway in plants and highlights the point of inhibition by 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Caption: Ethylene biosynthesis pathway and its inhibition.

Experimental Workflow for ACC Synthase Inhibition Assay

The diagram below outlines the general workflow for assessing the inhibitory activity of a compound against ACC synthase.

Caption: Workflow for ACC synthase inhibition assay.

Conclusion

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic amino acid analogue with a primary biological activity as a putative inhibitor of ACC synthase, a critical enzyme in the plant ethylene biosynthesis pathway. While direct quantitative data on its inhibitory potency remains limited in publicly accessible literature, its structural similarity to known ACC synthase inhibitors provides a strong basis for this mechanism of action. Further research is warranted to fully characterize its inhibitory kinetics and explore its potential applications in agriculture and plant biology as a modulator of ethylene-regulated processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

Methodological & Application

Applications of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a synthetic, conformationally constrained, fluorinated amino acid analog of the naturally occurring 1-aminocyclobutane-1-carboxylic acid (ACBC). The incorporation of geminal fluorine atoms onto the cyclobutane ring introduces unique physicochemical properties that are of significant interest in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, pKa, lipophilicity, and binding affinity. The rigid cyclobutane scaffold restricts the conformational flexibility of the molecule, which can lead to enhanced selectivity and potency when incorporated into peptidomimetics or used as a standalone pharmacophore.

These application notes provide an overview of the potential uses of 1-amino-3,3-difluorocyclobutanecarboxylic acid in medicinal chemistry, drawing parallels from its closely related mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), a clinical PET imaging agent. Detailed protocols for its synthesis and a representative biological assay are also provided.

Applications in Medicinal Chemistry

As a Constrained Amino Acid Analog for Drug Design

The rigid cyclobutane framework of 1-amino-3,3-difluorocyclobutanecarboxylic acid makes it an attractive building block for the synthesis of peptidomimetics and other small molecule drugs. By locking the orientation of the amino and carboxylic acid functional groups, it can enforce a specific conformation that may be optimal for binding to a biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing affinity and selectivity.

Potential as a PET Imaging Agent for Oncology

The mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (fluciclovine F 18 or [¹⁸F]FACBC), is an FDA-approved PET radiotracer for imaging prostate cancer recurrence.[1] Like other amino acid-based PET tracers, its uptake is elevated in many tumor cells due to the increased demand for nutrients to support rapid proliferation.[2] These non-natural amino acids are transported into cells primarily through amino acid transporters such as the L-type (LAT) and Alanine, Serine, Cysteine-preferring (ASC) transporters.[2][3]

Given the precedent of [¹⁸F]FACBC, the 3,3-difluoro analog is a strong candidate for development as a next-generation PET imaging agent. The gem-difluoro substitution can offer several advantages:

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the 3-position of the cyclobutane ring resistant to metabolic oxidation.

-

Modulated Lipophilicity and Uptake: The difluorination will alter the electronic properties and lipophilicity of the molecule, which could influence its interaction with amino acid transporters and its overall biodistribution profile.

Modulation of Physicochemical Properties

The introduction of a gem-difluoro group has a profound impact on the local electronic environment of the molecule. This can influence the acidity of the carboxylic acid and the basicity of the amino group, which are critical for receptor interactions and pharmacokinetic properties. Studies on gem-difluorinated cycloalkanes have shown that this modification can lead to a decrease in the pKa of neighboring functional groups and can either increase or decrease lipophilicity depending on the overall molecular context.[4]

Data Presentation

The following tables summarize the biodistribution and radiation dosimetry data for the mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). This data provides a valuable reference for the expected behavior of the 3,3-difluoro analog.

Table 1: Biodistribution of anti-[¹⁸F]FACBC in Rats with Intracerebral 9L Gliosarcoma (% Injected Dose/g) [2]

| Organ | 5 min | 60 min |

| Brain | 0.11 | 0.26 |

| Tumor | 0.62 | 1.72 |

| Blood | 0.45 | 0.29 |

| Liver | 1.25 | 1.55 |

| Kidneys | 2.11 | 0.89 |

| Spleen | 1.89 | 0.67 |

| Lungs | 1.54 | 0.43 |

| Heart | 0.87 | 0.28 |

| Tumor/Brain Ratio | 5.6 | 6.6 |

Table 2: Human Radiation Dosimetry of anti-[¹⁸F]FACBC [2]

| Organ | Estimated Dose (mGy/MBq) |

| Liver | 0.045 |

| Pancreas | 0.038 |

| Heart Wall | 0.025 |

| Kidneys | 0.023 |

| Spleen | 0.021 |

| Red Marrow | 0.018 |

| Effective Dose | 0.016 |

Experimental Protocols

Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

A reported synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid is a six-step process starting from acetone.[5] The key transformation is the conversion of a ketone to a gem-difluoro group using a fluorinating agent such as morpholino-sulphur trifluoride (Morph-DAST). The following is a plausible, detailed protocol based on the published strategy and general synthetic methodologies.

Protocol 1: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

-

Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one.

-

To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in acetone (10 vol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid.

-

Perform a [2+2] cycloaddition of 2,2-dimethyl-1,3-dioxan-5-one with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc.

-

Hydrolyze the resulting cycloadduct under acidic conditions to afford 3-oxocyclobutanecarboxylic acid.

-

-

Step 3: Protection of the Carboxylic Acid.

-

Esterify the carboxylic acid of 3-oxocyclobutanecarboxylic acid by reacting with methanol in the presence of a catalytic amount of sulfuric acid under reflux.

-

-

Step 4: Geminal Difluorination.

-

Dissolve the methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (20 vol) under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add morpholino-sulphur trifluoride (Morph-DAST) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 vol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3,3-difluorocyclobutanecarboxylate.

-

-

Step 5: Introduction of the Amino Group (Bucherer-Bergs Synthesis).

-

To a solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in ethanol/water (1:1), add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

-

Heat the mixture in a sealed vessel at 60 °C for 24 hours.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Extract the aqueous layer with ether to remove non-polar impurities.

-

The resulting hydantoin intermediate is carried forward to the next step.

-

-

Step 6: Hydrolysis to the Amino Acid.

-

Heat the aqueous solution of the hydantoin intermediate with an excess of 6 M HCl at 100 °C for 24 hours.

-

Cool the solution and concentrate under reduced pressure.

-

Purify the crude amino acid by ion-exchange chromatography or recrystallization to yield 1-amino-3,3-difluorocyclobutanecarboxylic acid.

-

Biological Assay: Competitive Binding to Amino Acid Transporters

The following is a general protocol to assess the affinity of 1-amino-3,3-difluorocyclobutanecarboxylic acid for amino acid transporters, such as the L-type transporter, in a competitive binding assay using a radiolabeled ligand.

Protocol 2: In Vitro Competitive Binding Assay

-

Cell Culture: Culture a cancer cell line known to overexpress the L-type amino acid transporter (e.g., PC-3 for prostate cancer, U87-MG for glioblastoma) in appropriate media.

-

Preparation of Cell Suspension: Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1 x 10⁶ cells/mL.

-

Competitive Binding: a. In a 96-well plate, add a fixed concentration of a radiolabeled L-type amino acid transporter substrate (e.g., [³H]-Leucine or [¹⁸F]FACBC). b. Add increasing concentrations of the test compound (1-amino-3,3-difluorocyclobutanecarboxylic acid) to the wells. c. For non-specific binding, add a high concentration of a known L-type transporter inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH). d. For total binding, add only the radiolabeled substrate.

-

Incubation: Add the cell suspension to each well and incubate at 37 °C for a predetermined time (e.g., 15 minutes).

-

Termination of Assay: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Caption: Proposed mechanism of cellular uptake via amino acid transporters.

References

- 1. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Radiolabeling of 1-Amino-3,3-difluorocyclobutanecarboxylic acid with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine F-18, is a synthetic amino acid analog used as a radiotracer in Positron Emission Tomography (PET) imaging.[1][2][3] It has shown significant promise in the imaging of various cancers, particularly prostate and brain tumors, due to its uptake via amino acid transporters which are often upregulated in malignant cells.[2][4] This document provides detailed application notes and experimental protocols for the radiolabeling of the anti-isomer of 1-Amino-3,3-difluorocyclobutanecarboxylic acid with Fluorine-18, a process commonly referred to as the synthesis of anti-[¹⁸F]FACBC.

The synthesis of anti-[¹⁸F]FACBC is typically achieved through a nucleophilic substitution reaction on a suitable precursor molecule.[5] This involves the displacement of a leaving group, such as a triflate, by [¹⁸F]fluoride, followed by the removal of protecting groups to yield the final radiolabeled amino acid.[5][6] Automated synthesis modules are often employed to ensure reproducibility and radiation safety.[1][5]

Radiolabeling Workflow

The overall workflow for the radiosynthesis of anti-[¹⁸F]FACBC can be visualized as a multi-step process starting from the production of [¹⁸F]fluoride to the final quality control of the radiotracer.

Caption: General workflow for the automated radiosynthesis of anti-[¹⁸F]FACBC.

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of anti-[¹⁸F]FACBC. The protocol described is a common approach based on nucleophilic substitution.

Materials and Equipment

-

Precursor: Ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate

-

Reagents:

-

[¹⁸F]Fluoride

-

Kryptofix 2.2 (K2.2.2)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) solution

-

Sterile Water for Injection (WFI)

-

Citrate buffer

-

-

Equipment:

-

Automated radiosynthesis module (e.g., Siemens PETNET GN)

-

Anion exchange cartridge (e.g., QMA)

-

Solid-phase extraction cartridges (e.g., C18 Sep-Pak, HLB Sep-Pak)

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

-

Gas Chromatography (GC) system

-

Dose calibrator

-

pH meter or pH strips

-

Step-by-Step Synthesis Protocol

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

-

-

Azeotropic Drying:

-

The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at an elevated temperature to ensure anhydrous conditions for the subsequent nucleophilic substitution.

-

-

Nucleophilic Fluorination:

-

The precursor, ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate, dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K2.2.2/K₂CO₃ complex.

-

The reaction mixture is heated at a specified temperature (e.g., 85°C) for a set duration (e.g., 5 minutes) to facilitate the nucleophilic displacement of the triflate group by [¹⁸F]fluoride.[5]

-

-

Intermediate Purification:

-

After cooling, the reaction mixture containing the crude [¹⁸F]-labeled intermediate is diluted with water.

-

This solution is then passed through a C18 Sep-Pak cartridge, which traps the protected [¹⁸F]-intermediate, while unreacted [¹⁸F]fluoride and polar impurities are washed away.[5]

-

-

Deprotection:

-

Base Hydrolysis: A solution of sodium hydroxide is passed through the C18 cartridge to hydrolyze the ethyl ester protecting group. This step is typically performed at room temperature for about 5 minutes.[5]

-

Acid Hydrolysis: The intermediate product is eluted from the C18 cartridge with water and transferred to a separate vessel. Hydrochloric acid is added, and the mixture is heated (e.g., 60°C) to cleave the N-Boc protecting group, yielding anti-[¹⁸F]FACBC.[5]

-

-

Final Purification and Formulation:

-

The acidic solution containing the final product is passed through a final purification cartridge, such as an HLB Sep-Pak, to remove any remaining impurities.

-

The purified anti-[¹⁸F]FACBC is then eluted into a sterile collection vial containing a formulation buffer, such as citrate buffer, to adjust the pH for injection.[5] The final product is sterilized by passing it through a 0.22 µm sterile filter.

-

Data Presentation

The following tables summarize the quantitative data from various reported radiosyntheses of anti-[¹⁸F]FACBC.

Table 1: Radiosynthesis Parameters and Yields

| Parameter | Reported Value | Reference |

| Precursor | Ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate | [5] |

| Radiochemical Yield (Decay-Corrected) | 24% | [1] |

| 45-55% | [5] | |

| 12% (End of Bombardment) | [6][7] | |

| Total Synthesis Time | ~60 minutes | [6][7] |

| ~72 minutes | [5] | |

| Specific Activity | 137-192 GBq/µmol (3.7-5.2 Ci/mmol) | [6] |

Table 2: Quality Control Specifications

| Parameter | Specification | Reference |

| Radiochemical Purity | >95% | [5] |

| >99% | [6] | |

| Final Product Concentration | 2.18-3.64 GBq/mL | [5] |

| pH of Final Product | Suitable for injection | N/A |

| Residual Solvents | Within acceptable limits | N/A |

Signaling Pathways and Mechanisms

anti-[¹⁸F]FACBC is transported into cells primarily by amino acid transporters, such as the sodium-dependent system ASC (ASCT2) and the sodium-independent system L (LAT1).[3][4] These transporters are often overexpressed in cancer cells to meet the increased demand for amino acids for protein synthesis and energy production.[4] Unlike natural amino acids, anti-[¹⁸F]FACBC does not undergo significant metabolism and is trapped within the cell, allowing for PET imaging.[3]

References

- 1. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluciclovine (18F) - Wikipedia [en.wikipedia.org]

- 4. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for 1-Amino-3,3-difluorocyclobutanecarboxylic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-difluorocyclobutanecarboxylic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug design. Its rigid cyclobutane scaffold, combined with the presence of a gem-difluoro group, imparts unique conformational constraints and physicochemical properties to molecules incorporating this building block. The introduction of fluorine can modulate properties such as metabolic stability, pKa, and lipophilicity, making it an attractive moiety for the design of novel therapeutics, including peptidomimetics and small molecule inhibitors.[1]

These application notes provide an overview of the utility of 1-amino-3,3-difluorocyclobutanecarboxylic acid in drug design, including its synthesis, potential applications, and protocols for its incorporation into lead compounds.

Physicochemical Properties and Rationale for Use

The gem-difluorinated cyclobutane ring of 1-amino-3,3-difluorocyclobutanecarboxylic acid offers several advantages in drug design:

-

Conformational Rigidity: The four-membered ring structure restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the gem-difluoro group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid and the amino group, which can influence the ionization state of the molecule at physiological pH and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

Applications in Drug Design

While specific examples of drugs containing 1-amino-3,3-difluorocyclobutanecarboxylic acid are not yet prevalent in publicly available literature, its structural features suggest potential applications in several areas:

Peptidomimetics

As a constrained amino acid, it can be incorporated into peptides to mimic or stabilize specific secondary structures, such as β-turns. This can lead to peptides with enhanced biological activity, selectivity, and proteolytic stability.

Enzyme Inhibitors

The rigid scaffold can be used to design potent and selective enzyme inhibitors. For instance, fluorinated amino acid analogs have shown promise as inhibitors of enzymes such as GABA aminotransferase and ornithine aminotransferase.[2] By presenting functional groups in a defined spatial orientation, this building block can be used to target the active site of various enzymes.

Probes for Biological Systems

The unique properties of this amino acid make it a candidate for the development of chemical probes to study biological systems. For example, its radiolabeled counterpart could potentially be used in positron emission tomography (PET) imaging, similar to its mono-fluorinated analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (Fluciclovine), which is used for imaging in oncology.[3][4][5][6]

Data Presentation

Currently, there is a lack of extensive public data on the biological activity of specific compounds incorporating 1-amino-3,3-difluorocyclobutanecarboxylic acid. However, data from related fluorinated amino acids can provide insights into their potential.

Table 1: Biological Activity of a Related Fluorinated Cyclopentane Amino Acid Derivative

| Compound | Target Enzyme | Inhibition Type | K_i (mM) | k_inact (min⁻¹) | Reference |

| (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid | GABA aminotransferase | Irreversible | - | Potent | [2] |

| Tetrazole isostere of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid | GABA aminotransferase | Time-dependent | - | - | [2] |

Note: This data is for a related compound and is intended to be illustrative of the potential of fluorinated cyclic amino acids as enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3,3-difluorocyclobutanecarboxylic Acid

A published synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid proceeds in six steps starting from acetone.[1] The key transformation involves the conversion of a ketone precursor to the gem-difluoro group using morpholino-sulphur trifluoride.[1] While the detailed experimental procedure is not publicly available in full, a general workflow can be outlined.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for 1-Amino-3,3-difluorocyclobutanecarboxylic acid.

Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The commercially available Fmoc-protected version of 1-amino-3,3-difluorocyclobutanecarboxylic acid, 1-(Fmoc-amino)-3,3-difluoro-cyclobutanecarboxylic acid, can be readily used in standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

1-(Fmoc-amino)-3,3-difluoro-cyclobutanecarboxylic acid

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., DIEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Ether for precipitation

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

-

Coupling of First Amino Acid: Couple the first standard Fmoc-amino acid to the resin using the chosen coupling reagents and base.

-

Capping (Optional): Cap any unreacted amino groups.

-